1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid.
Formation of the triazole ring: This involves the cyclization of appropriate precursors under specific conditions.
Condensation reaction: The final step involves the condensation of the oxadiazole and triazole intermediates with 5-methylfuran-2-carbaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, antimicrobial agent, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of high-energy materials and explosives due to its energetic properties.
Industrial Chemistry: The compound is used in the synthesis of other complex organic molecules and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: The pathways involved depend on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 5-(3-amino-1,2,5-oxadiazol-4-yl)tetrazol-1-ol
- 2-[(E)-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-piperidinylmethyl)-1H-1,2,3-triazol-5-yl]carbonyl}hydrazono)methyl]-5-bromophenyl benzoate hydrochloride
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N8O3 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H14N8O3/c1-10-7-8-12(27-10)9-19-21-17(26)13-14(11-5-3-2-4-6-11)25(24-20-13)16-15(18)22-28-23-16/h2-9H,1H3,(H2,18,22)(H,21,26)/b19-9+ |
InChI Key |
UKNKEGYIDYLOHW-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Origin of Product |
United States |
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